molecular formula C28H26N6O5S B2762522 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 902433-80-1

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No. B2762522
CAS RN: 902433-80-1
M. Wt: 558.61
InChI Key: BFYLNSOVVALLTC-UHFFFAOYSA-N
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Description

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N6O5S and its molecular weight is 558.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research in this area includes the preparation of [1,2,4]triazoloquinazolinium betaines through specific chemical reactions and the investigation of their crystal and molecular structures through X-ray crystallography. Such studies are foundational for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry and material science (Crabb et al., 1999).

Antihistaminic Activity

A significant area of application for [1,2,4]triazoloquinazolin-5-one derivatives is their potential use as antihistaminic agents. Various studies have synthesized and screened such compounds for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. These studies highlight the potential therapeutic applications of triazoloquinazolinone derivatives in treating allergies and related conditions without causing significant sedation, a common side effect of many antihistamines (Gobinath et al., 2020).

Pharmacological Investigations

Further pharmacological investigations into [1,2,4]triazoloquinazolin-5-one derivatives have explored their efficacy as H1-antihistaminic agents, with some compounds showing more potent activity compared to standard drugs like chlorpheniramine maleate. These studies are crucial for the development of new, more effective antihistamines with reduced sedative effects, offering better therapeutic options for patients (Alagarsamy et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

It is known that the compound’s structure allows it to form hydrogen bonds and exhibit high dipole moments . These properties enable it to interact specifically with different target receptors, potentially altering their function and leading to the observed pharmacological effects .

Biochemical Pathways

These could include pathways involved in cell proliferation (relevant to anticancer activity), inflammatory response (relevant to anti-inflammatory activity), and microbial growth (relevant to antimicrobial activity) .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds . These studies typically involve predictions about the compound’s absorption in the gastrointestinal tract, its distribution throughout the body, its metabolism (usually in the liver), and its excretion (usually through the kidneys).

Result of Action

For example, anticancer activity could involve inducing apoptosis in cancer cells, while antimicrobial activity could involve disrupting the growth or function of bacteria or viruses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms.

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O5S/c1-16(2)17-5-9-19(10-6-17)29-25(35)15-40-28-30-22-14-24(39-4)23(38-3)13-21(22)27-31-26(32-33(27)28)18-7-11-20(12-8-18)34(36)37/h5-14,16H,15H2,1-4H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYLNSOVVALLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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